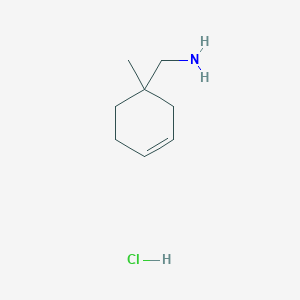

(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and a methanamine group. This compound is often used in various chemical and pharmaceutical applications due to its distinctive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride typically involves the following steps:

Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.

Methylation: The cyclohexene is then methylated using methyl iodide in the presence of a strong base such as sodium hydride.

Amination: The methylcyclohexene undergoes amination using ammonia or an amine source under high pressure and temperature to introduce the methanamine group.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Catalytic Hydrogenation: Using a palladium or platinum catalyst for the hydrogenation step.

Automated Methylation and Amination: Employing automated systems to control the methylation and amination reactions precisely.

Purification: Utilizing crystallization and recrystallization techniques to obtain the pure hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or alcohols.

Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the compound to its fully saturated form.

Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Hydrogen gas, palladium or platinum catalyst.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of fully saturated cyclohexane derivatives.

Substitution: Formation of various substituted amines.

Applications De Recherche Scientifique

Chemistry

(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology

In biological research, this compound is used to study the effects of amine-containing compounds on biological systems, including enzyme interactions and receptor binding studies.

Medicine

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various agrochemicals.

Mécanisme D'action

The mechanism of action of (1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Methylcyclohex-3-en-1-yl)methanamine

- (1-Methylcyclohex-2-en-1-yl)methanamine

Comparison

(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride is unique due to its specific substitution pattern on the cyclohexene ring, which influences its reactivity and interaction with biological targets. Compared to (4-Methylcyclohex-3-en-1-yl)methanamine, the position of the methyl group and the double bond in this compound provides different steric and electronic properties, leading to distinct chemical behaviors and applications.

Activité Biologique

(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride, a compound with significant potential in organic synthesis and biological research, has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological activities, supported by relevant case studies and data tables.

The synthesis of this compound involves several key steps:

- Cyclohexene Formation : Hydrogenation of benzene to form cyclohexene.

- Methylation : Methylation using methyl iodide in the presence of sodium hydride.

- Amination : Reaction with ammonia or an amine source under high pressure to introduce the methanamine group.

- Hydrochloride Formation : Conversion to hydrochloride salt by reacting with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methanamine group facilitates hydrogen bonding and ionic interactions with active sites, influencing cellular signaling pathways and physiological responses.

Antimicrobial Activity

Research indicates that compounds similar in structure exhibit antimicrobial properties. For instance, derivatives related to (1-Methylcyclohex-3-en-1-yl)methanamine showed significant activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds ranged from 16 µg/mL to 500 µg/mL .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented, highlighting the compound's potential in therapeutic applications. For example, it has shown promising inhibition against fatty acid synthase and lipases, which are crucial in metabolic pathways .

| Enzyme | IC50 Value |

|---|---|

| Hog liver esterase | 29 ng/mL |

| Hog pancreas lipase | 0.14 ng/mL |

| Fatty acid synthase | 0.3 µM |

Study on Antimicrobial Properties

A study investigating the antimicrobial properties of structurally related compounds found that certain derivatives exhibited strong antibacterial activity against both methicillin-sensitive and resistant strains of S. aureus. The study utilized bioassay-guided fractionation to isolate active components, confirming the efficacy of these compounds in inhibiting bacterial growth .

Study on Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of related compounds, revealing that they could effectively inhibit key metabolic enzymes involved in lipid metabolism. This finding suggests potential applications in treating metabolic disorders .

Propriétés

IUPAC Name |

(1-methylcyclohex-3-en-1-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-8(7-9)5-3-2-4-6-8;/h2-3H,4-7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRKWVNGUCUVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.